molecular formula C8H7BrO3 B14331698 2-Bromo-3-hydroxy-5-methoxybenzaldehyde CAS No. 108791-60-2

2-Bromo-3-hydroxy-5-methoxybenzaldehyde

Cat. No.: B14331698
CAS No.: 108791-60-2
M. Wt: 231.04 g/mol
InChI Key: GFJBSJRHENOLOW-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-hydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, solvent choice, and brominating agent concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-hydroxy-5-methoxybenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

108791-60-2

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-3-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3

InChI Key

GFJBSJRHENOLOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)Br)C=O

Origin of Product

United States

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